Product packaging for Glycine, N-[1-(phenylacetyl)-L-prolyl]-(Cat. No.:CAS No. 157115-95-2)

Glycine, N-[1-(phenylacetyl)-L-prolyl]-

Cat. No.: B12918992
CAS No.: 157115-95-2
M. Wt: 290.31 g/mol
InChI Key: TXYISIQQFOLDJY-LBPRGKRZSA-N
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Description

Overview of Glycine (B1666218), N-[1-(phenylacetyl)-L-prolyl]- within the Landscape of Peptide Chemistry and Peptidomimetics

N-Phenylacetyl-L-prolylglycine ethyl ester holds a distinct position in the field of peptide chemistry as a peptidomimetic—a small molecule designed to mimic the biological activity of a larger peptide. nih.govchemicalbook.com Its structure is based on a dipeptide composed of L-proline and glycine, modified with an N-terminal phenylacetyl group and a C-terminal ethyl ester. nih.gov This design strategy is rooted in the goal of improving the pharmacokinetic properties of naturally occurring peptides, which often suffer from enzymatic instability and poor permeability across biological barriers like the blood-brain barrier. researchgate.net

The compound is considered a prodrug, as it is metabolized in the body to the endogenous neuropeptide, cyclo-L-prolylglycine. wikipedia.orgscience.gov This conversion is central to its biological activity. Although sometimes grouped with racetams due to its cognitive-enhancing effects, its dipeptide structure is chemically distinct from the 2-pyrrolidone nucleus characteristic of classical racetams like piracetam. nih.gov This unique structural framework, combining features of amino acids with synthetic modifications, allows it to interact with biological targets in a manner that differentiates it from both traditional peptides and other synthetic nootropic agents, making it a subject of significant interest in the design of novel neuroactive compounds. chemicalbook.comnih.gov

Historical Development and Genesis of Proline-Glycine Dipeptide Analogues

The conceptual origins of N-Phenylacetyl-L-prolylglycine ethyl ester trace back to the Zakusov Research Institute of Pharmacology in Russia, with its first synthesis reported in 1996. caymanchem.comwikipedia.orgresearchgate.net Its development was guided by a novel hypothesis in peptide design: to create a peptide-based molecule that structurally imitates a known, non-peptidic psychotropic drug. chemicalbook.com In this case, the template was piracetam, a well-known nootropic agent. The aim was to create a compound with a similar pharmacological profile but with significantly higher potency. nih.govchemicalbook.com

The choice of a proline-glycine scaffold was not arbitrary. Proline-containing peptides are ubiquitous in biology, and their unique structural rigidity, conferred by proline's cyclic side chain, makes them crucial components in protein folding and protein-protein interactions. nih.govwikipedia.org Research preceding the development of N-Phenylacetyl-L-prolylglycine ethyl ester had already identified the endogenous cyclic dipeptide, cyclo-glycine-proline (cGP), as a neuroactive substance with memory-regulating properties. nih.govresearchgate.net This existing knowledge of the bioactivity of proline-glycine structures provided a strong rationale for their use as a foundational element in the design of new neuroprotective and cognitive-enhancing agents. The creation of this compound was therefore a logical step in a broader scientific effort to leverage the inherent biological roles of proline-glycine motifs to develop potent, targeted therapeutics.

Current Academic Research Trajectories and Scholarly Significance of the Compound

Contemporary research on N-Phenylacetyl-L-prolylglycine ethyl ester is multifaceted, focusing primarily on its neuroprotective and nootropic effects and the underlying molecular mechanisms. caymanchem.com A significant area of investigation involves its potential application in the context of neurodegenerative disorders. echemi.com Preclinical studies have shown that the compound can protect neurons from amyloid-induced cytotoxicity, a hallmark of Alzheimer's disease. caymanchem.com It has also been studied for its potential therapeutic benefits following stroke and other brain injuries. wikipedia.org

A pivotal recent discovery in understanding its mechanism of action is its interaction with the hypoxia-inducible factor 1 (HIF-1) signaling pathway. nih.govresearchgate.net HIF-1 is a critical transcription factor that orchestrates cellular responses to hypoxia (low oxygen) and plays a key role in cell survival and adaptation. nih.gov Research suggests that N-Phenylacetyl-L-prolylglycine ethyl ester may stabilize HIF-1, potentially by inhibiting prolyl hydroxylase, an enzyme that targets HIF-1 for degradation. nih.govchemicalbook.com This HIF-positive effect could explain the compound's broad spectrum of neuroprotective activities. nih.gov

The scholarly significance of N-Phenylacetyl-L-prolylglycine ethyl ester lies in its high potency—being active at doses substantially lower than piracetam—and its unique status as a peptidomimetic nootropic. chemicalbook.com Furthermore, while its pharmacological effects have been studied for decades, a thorough characterization of its fundamental physicochemical and structural properties has only recently been undertaken, promising to provide a deeper understanding of its behavior. nih.gov The ongoing elucidation of its complex mechanisms, particularly the link to the HIF-1 pathway, continues to open new avenues for research and potential therapeutic development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O4 B12918992 Glycine, N-[1-(phenylacetyl)-L-prolyl]- CAS No. 157115-95-2

Properties

CAS No.

157115-95-2

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C15H18N2O4/c18-13(9-11-5-2-1-3-6-11)17-8-4-7-12(17)15(21)16-10-14(19)20/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20)/t12-/m0/s1

InChI Key

TXYISIQQFOLDJY-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivations of Glycine, N 1 Phenylacetyl L Prolyl

Strategies for Peptide Bond Formation

The formation of the peptide linkage is a critical step in the synthesis of Glycine (B1666218), N-[1-(phenylacetyl)-L-prolyl]-. nih.govyoutube.com The primary strategy involves a two-stage process: first, the synthesis of the N-phenylacetyl-L-proline intermediate, and second, its condensation with glycine ethyl ester. google.comchemicalbook.com This method relies on the activation of the carboxylic acid group of the proline derivative to facilitate its reaction with the amino group of the glycine derivative. beilstein-journals.org While various peptide coupling methods exist, such as the mixed anhydride (B1165640) and activated ester methods, the acylation of L-proline followed by a condensation reaction is a commonly documented route for this specific compound. chemicalbook.comresearchgate.net

The synthesis of N-phenylacetyl-L-proline is a crucial first step, as the purity of this intermediate significantly impacts the quality and yield of the final product. google.com This intermediate is formed through the acylation of the secondary amine of L-proline with a phenylacetyl group. google.com

The most direct method for preparing the intermediate is the acylation of L-proline using phenylacetyl chloride. google.com This reaction is a nucleophilic acyl substitution where the nitrogen atom of the L-proline ring attacks the electrophilic carbonyl carbon of phenylacetyl chloride. The reaction is typically conducted under Schotten-Baumann conditions, in the presence of a base to neutralize the hydrogen chloride byproduct formed during the reaction. researchgate.net Various bases and solvent systems can be employed, including strong base solutions or potassium carbonate in organic solvents like dichloromethane (B109758). google.comchemicalbook.com

One approach involves reacting L-proline with an aqueous solution of a strong base, such as sodium hydroxide, to form the sodium salt of L-proline, which then undergoes an amidation reaction with phenylacetyl chloride. google.com An alternative method involves the direct amidation reaction between L-proline and phenylacetyl chloride in an anhydrous organic solvent system. google.com

Careful control of reaction parameters is essential for maximizing the yield and purity of N-phenylacetyl-L-proline. google.com Key factors that are often optimized include temperature, solvent choice, and the rate of reagent addition.

Temperature: The acylation reaction is often initiated at low temperatures, typically between -5 °C and 5 °C, to control the exothermic nature of the reaction and minimize the formation of side products. chemicalbook.comgoogle.com After the initial addition, the temperature may be raised to ensure the reaction goes to completion. google.com

Reagent Addition: A slow, controlled addition of phenylacetyl chloride and the acid-binding agent is preferred. google.com Methods such as double dropwise addition are employed to maintain optimal reaction conditions and improve efficiency. google.com

Purification: After the reaction, the intermediate is isolated and purified. This typically involves steps such as filtration, extraction with a suitable solvent like ethyl acetate (B1210297) or dichloromethane, washing the organic phase, drying over a neutral agent like anhydrous sodium sulfate, and finally, recrystallization to obtain a pure, solid product. google.comchemicalbook.comgoogle.com

The table below summarizes reaction conditions from a patented synthesis method.

ParameterConditionYield (%)Reference
Initial Temperature -5 to 5 °C97.4 google.com
Reagents L-proline, Phenylacetyl chloride, Acid-binding agent97.4 google.com
Catalyst Phase Transfer Catalyst (e.g., TBAB)97.4 google.com
Solvent Anhydrous Organic Solvent97.4 google.com
Reaction Time 1-9 hours at low temp, then 2-8 hours at 20-80 °C97.4 google.com

Phase transfer catalysis (PTC) is a valuable technique employed to enhance the reaction between L-proline and phenylacetyl chloride, particularly when they exist in different phases (e.g., solid-liquid). google.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the migration of a reactant from one phase into another where the reaction can occur. crdeepjournal.org

The use of PTC in this synthesis accelerates the solid-liquid phase reaction rate, leading to a more efficient and complete reaction. google.com This results in an improved product yield and high purity. google.com Several phase transfer catalysts have been successfully used for this purpose, including:

Tetrabutylammonium bromide (TBAB) google.com

Hexadecyl trimethyl ammonium bromide chemicalbook.com

Polyethylene glycol-400 google.com

Cyclodextrin google.com

Dodecyltrimethylammonium chloride google.com

Triethylbenzylamine chloride google.com

The final step in the synthesis of Glycine, N-[1-(phenylacetyl)-L-prolyl]- is the formation of a peptide bond between the carboxyl group of the N-phenylacetyl-L-proline intermediate and the amino group of glycine ethyl ester. chemicalbook.com This condensation reaction requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. beilstein-journals.org

A common and effective method for this condensation is the use of a combination of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. chemicalbook.com

Role of DCC: DCC is a powerful dehydration agent that activates the carboxylic acid of N-phenylacetyl-L-proline. It reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is a good leaving group, which facilitates the subsequent nucleophilic attack. chemicalbook.combeilstein-journals.org

Role of DMAP: DMAP serves as an acylation catalyst, significantly accelerating the rate of the reaction. chemicalbook.com

The reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and dichloromethane, at reduced temperatures (0–5 °C). chemicalbook.com The amino component, glycine ethyl ester (often used as its hydrochloride salt along with a base like triethylamine (B128534) to liberate the free amine), is added to the activated intermediate. chemicalbook.com The amino group of the glycine ester attacks the activated carbonyl carbon, forming the peptide bond and releasing dicyclohexylurea (DCU) as a byproduct. mdpi.com DCU is largely insoluble in common organic solvents and can be conveniently removed from the reaction mixture by filtration. chemicalbook.commdpi.com The final product is then purified, often by recrystallization from a solvent like ethanol. chemicalbook.com

The table below outlines the reagents used in the DCC/DMAP condensation step.

ReagentFunctionReference
N-phenylacetyl-L-proline Acyl donor (carboxyl component) chemicalbook.com
Glycine ethyl ester Amino component chemicalbook.com
DCC (N,N'-Dicyclohexylcarbodiimide) Dehydration and Condensation Agent chemicalbook.com
DMAP (4-Dimethylaminopyridine) Catalyst chemicalbook.com
Triethylamine (Et3N) Base (to neutralize hydrochloride salt) chemicalbook.com
THF/Dichloromethane Solvent chemicalbook.com

Condensation with Glycine Ethyl Ester.

Control of Solvent Systems and Reaction Temperature for Yield Optimization.

The optimization of reaction conditions, particularly the choice of solvent and temperature, is crucial for maximizing the yield and purity of N-phenylacetyl-L-proline, the key intermediate in the synthesis of Glycine, N-[1-(phenylacetyl)-L-prolyl]-. Research and patents in this area have explored various approaches to enhance the efficiency of the acylation reaction.

A significant challenge in the synthesis is the hydrolysis of the acylating agent, phenylacetyl chloride, in the presence of water. To mitigate this, the reaction is often conducted in an anhydrous organic solvent. This approach prevents the loss of the acylating agent and simplifies the purification process. The use of a phase transfer catalyst can further accelerate the reaction between the solid L-proline and the dissolved phenylacetyl chloride, leading to a more efficient and complete conversion. google.com

The reaction temperature is another critical parameter that influences the reaction rate and the formation of byproducts. A common strategy involves initiating the reaction at a low temperature, typically between 0-5 °C, during the addition of phenylacetyl chloride. This initial cooling helps to control the exothermic nature of the acylation reaction and minimize potential side reactions. Subsequently, the reaction mixture is heated to a higher temperature, in the range of 20-80°C, and stirred for several hours to ensure the completion of the reaction. google.com One specific example of this methodology involves adding phenylacetyl chloride to a mixture of L-proline in dichloromethane at 0-5 °C, followed by the addition of potassium carbonate and hexadecyl trimethyl ammonium bromide, and then refluxing the mixture for 4.5 hours. chemicalbook.com

The table below summarizes the impact of different solvent and catalyst systems on the yield of N-phenylacetyl-L-proline, based on findings from patent literature.

Solvent SystemAcid Binding AgentCatalystTemperatureReaction TimeYield (%)Reference
Anhydrous Organic SolventNot SpecifiedPhase Transfer Catalyst20-80°C2-8 hHigh google.com
DichloromethanePotassium CarbonateHexadecyl trimethyl ammonium bromide0-5°C then Reflux4.5 hNot Specified chemicalbook.com
Tetrahydrofuran/Saturated Aqueous Sodium BicarbonateSodium BicarbonateNoneRoom Temperature10 h76% google.com

This table is generated based on the provided text and is for illustrative purposes.

The data indicates that conducting the reaction in an anhydrous organic solvent with a phase transfer catalyst can lead to high yields. The two-step temperature profile, starting with a low temperature and followed by heating, is a common strategy to control the reaction.

Investigation of Stereoselective Synthesis and Enantiomeric Purity.

The biological activity of proline-containing peptides is often highly dependent on their stereochemistry. For Glycine, N-[1-(phenylacetyl)-L-prolyl]-, the L-configuration of the proline residue is crucial for its intended biological effects. Therefore, maintaining the stereochemical integrity of the L-proline starting material throughout the synthetic process is of paramount importance.

The synthesis of N-phenylacetyl-L-proline from L-proline is a key step where stereoselectivity must be preserved. The acylation of the secondary amine of L-proline does not directly involve the chiral center, thus the risk of racemization at this position is generally low under standard acylation conditions. However, the subsequent peptide coupling step to form the final dipeptide must be carefully controlled to prevent epimerization.

The enantiomeric purity of the final product and its intermediates is typically assessed using chiral high-performance liquid chromatography (HPLC). Chiral stationary phases (CSPs) are employed to separate the different stereoisomers. For instance, cinchona-derived zwitterionic chiral columns have been shown to be effective for the direct stereoselective separation of small peptides and amino acids. chiraltech.com The choice of mobile phase and column temperature are critical parameters that can be optimized to achieve baseline separation of enantiomers and diastereomers. chiraltech.com The use of such analytical techniques is essential to confirm that the final product possesses the desired L-configuration and to quantify any potential enantiomeric or diastereomeric impurities. While specific chiral HPLC methods for Glycine, N-[1-(phenylacetyl)-L-prolyl]- are not detailed in the provided search results, the principles of chiral separations for related small peptides are well-established and would be applicable. chiraltech.com

Exploration of Structural Modifications and Related N-Acyl-L-Prolyl Dipeptide Analogues.

The structural framework of Glycine, N-[1-(phenylacetyl)-L-prolyl]- offers several opportunities for modification to explore structure-activity relationships and develop new analogues with potentially enhanced properties. These modifications can be broadly categorized into alterations of the N-acyl group, the proline ring, and the C-terminal glycine residue.

One area of exploration involves the synthesis of analogues with different acyl groups at the N-terminus. For the related compound N-Phenylacetylglycyl-L-proline ethyl ester (GZK-111), researchers have synthesized analogues with different N-acyl substituents, such as acetyl and caproyl groups, to investigate their neuroprotective activity. ncku.edu.tw This suggests that modifying the phenylacetyl group in Glycine, N-[1-(phenylacetyl)-L-prolyl]- could lead to compounds with altered biological profiles. For instance, introducing substituents on the phenyl ring or replacing it with other aromatic or aliphatic moieties could influence the compound's lipophilicity, steric properties, and interactions with biological targets.

Modifications of the proline ring itself represent another avenue for creating novel analogues. The synthesis of 3-substituted prolines has been explored to create proline chimeras that combine the conformational constraints of proline with the side-chain functionalities of other amino acids. mdpi.com These substituted prolines can then be incorporated into dipeptides. Furthermore, methods for the stereoselective synthesis of quaternary proline analogues have been developed, which could be used to introduce further conformational rigidity. nih.gov

Finally, the C-terminal glycine residue can be replaced with other amino acids or their derivatives to generate a library of N-acyl-L-prolyl dipeptide analogues. The synthesis of N-(4-substituted phenyl)glycine derivatives has been reported, highlighting the feasibility of modifying the glycine component. nih.govresearchgate.net

The general approach to synthesizing these analogues would follow the fundamental principles of peptide synthesis, involving the coupling of a suitably protected N-acyl-L-proline derivative with the desired amino acid or its ester. The development of such analogues is crucial for understanding the structural requirements for biological activity and for the design of new therapeutic agents.

Advanced Structural Characterization and Spectroscopic Analysis of Glycine, N 1 Phenylacetyl L Prolyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of Glycine (B1666218), N-[1-(phenylacetyl)-L-prolyl]-. It provides detailed information about the atomic arrangement, connectivity, and conformational dynamics of the molecule in both solution and solid states. nih.gov

Applications of ¹H NMR and ¹³C NMR for Comprehensive Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the complete structural assignment of Glycine, N-[1-(phenylacetyl)-L-prolyl]-. nih.gov The chemical shifts (δ), measured in parts per million (ppm), and coupling constants (J) in the spectra provide a precise map of the molecule's covalent framework.

In ¹H NMR spectra recorded in a solvent like DMSO-d₆, distinct signals corresponding to the protons of the phenylacetyl group, the proline ring, and the glycine moiety can be observed. chemicalbook.com For instance, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.18–7.24 ppm. chemicalbook.com The protons of the ethyl ester group are identifiable by a triplet from the methyl (CH₃) group around δ 1.18 ppm and a quartet from the methylene (B1212753) (CH₂) group around δ 4.08-4.09 ppm. chemicalbook.com The various protons on the proline ring and the glycine backbone exhibit complex multiplets and doublets at specific chemical shifts, confirming the peptide linkage and stereochemistry. chemicalbook.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectra show distinct resonances for each carbon atom in the molecule, including the carbonyl carbons of the amide and ester groups, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the proline and ethyl groups. chemicalbook.com For example, the carbonyl carbons typically resonate in the downfield region of the spectrum (δ 169-174 ppm), while the aliphatic carbons appear in the upfield region. chemicalbook.com A comprehensive analysis of both ¹H and ¹³C NMR data allows for the unambiguous assignment of all atoms within the molecular structure. nih.gov

¹H and ¹³C NMR Chemical Shift (δ) Data for Glycine, N-[1-(phenylacetyl)-L-prolyl]- in DMSO-d₆ chemicalbook.com
Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl-CH₃1.18 (t)14.5
Proline-CβH₂, CγH₂1.83–1.99 (m)22.7, 24.5, 29.9, 32.1
Proline-CδH₂3.35 (m)47.0, 47.6
Phenylacetyl-CH₂3.67 (s)40.9, 41.1, 41.2, 41.3
Glycine-CαH₂3.80 (d)60.9, 61.0
Ethyl-CH₂4.08 (q), 4.09 (q)59.8, 60.3
Proline-CαH4.32 (dd), 4.47 (dd)-
Phenyl-CH7.18–7.24 (m)126.7, 126.8, 128.5, 128.6, 129.9, 130.0, 136.0
Glycine-NH8.28 (t), 8.63 (t)-
Carbonyls (C=O)-169.5, 169.8, 170.2, 170.3, 172.7, 173.1

Solid-State NMR (e.g., ¹³C CP/MAS NMR) for Crystalline Form Analysis

While solution-state NMR provides information on the molecule's average conformation, solid-state NMR (ssNMR) is essential for characterizing its structure in the crystalline form. Techniques like ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR are particularly powerful for analyzing powdered crystalline samples. nih.gov

Recent studies have employed ¹³C CP/MAS NMR to investigate the physicochemical properties of Glycine, N-[1-(phenylacetyl)-L-prolyl]-. nih.gov This technique can distinguish between different polymorphic forms of the compound by detecting subtle differences in the chemical shifts of carbon atoms, which are highly sensitive to the local crystalline environment. nih.govresearchgate.net The information gathered from ssNMR, often combined with quantum chemical computations, facilitates a deeper understanding of the solid-state packing and intermolecular interactions that define the crystal structure. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a cornerstone technique for confirming the molecular identity of Glycine, N-[1-(phenylacetyl)-L-prolyl]- and for studying its fragmentation behavior. The technique provides a precise measurement of the molecule's mass-to-charge ratio (m/z), which is a fundamental physical property. caymanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique used to separate and identify volatile and semi-volatile compounds. In the context of Glycine, N-[1-(phenylacetyl)-L-prolyl]-, GC-MS has been instrumental in metabolic studies. science.gov Although the parent compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, its metabolites often are. Research has shown that after administration, the compound is metabolized, and GC-MS has been used to identify key metabolites in biological samples. science.gov Among the identified metabolites are phenylacetic acid, prolylglycine, and cyclo-prolylglycine, providing crucial insights into the compound's biotransformation pathways. science.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Peptide Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideally suited for the analysis of polar and thermally labile molecules like peptides. mzcloud.org For Glycine, N-[1-(phenylacetyl)-L-prolyl]-, ESI-MS is used to accurately determine its molecular weight by generating protonated molecular ions, such as [M+H]⁺. caymanchem.com High-resolution ESI-MS can confirm the elemental composition of the molecule with high accuracy.

Tandem mass spectrometry (MS/MS) coupled with ESI allows for the study of fragmentation patterns. By inducing fragmentation of the parent ion, a characteristic spectrum of daughter ions is produced. For N-acyl glycines, fragmentation typically occurs at the amide bonds, leading to predictable cleavages. researchgate.net This fragmentation data serves as a structural fingerprint, confirming the sequence and identity of the dipeptide and its modifications. mzcloud.orgresearchgate.net

X-Ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. Both Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) have been utilized to perform a thorough structural analysis of Glycine, N-[1-(phenylacetyl)-L-prolyl]-. nih.gov

SCXRD analysis of a suitable single crystal provides the most precise structural information, including bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. nih.gov This technique allows for the creation of a detailed 3D model of the molecule, revealing the specific spatial arrangement of the phenylacetyl, proline, and glycine components.

PXRD is used to analyze polycrystalline or powdered samples and serves as a fingerprint for a specific crystalline phase. nih.govua.pt It is invaluable for polymorphism screening, which is the search for different crystalline forms of the same compound. nih.gov By comparing the experimental powder pattern with patterns calculated from SCXRD data, the phase purity of a bulk sample can be confirmed. nih.govua.pt These XRD techniques have been central to building a complete understanding of the solid-state structure of Glycine, N-[1-(phenylacetyl)-L-prolyl]-. nih.gov

Single Crystal X-Ray Diffraction (SCXRD) for Absolute Stereochemistry

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid and for unambiguously establishing the absolute stereochemistry of chiral molecules. nih.govcrystalpharmatech.com For complex pharmaceutical ingredients, SCXRD provides incontrovertible proof of molecular connectivity and configuration. nih.gov

Table 1: Representative Crystallographic Data Parameters from SCXRD Note: This table represents typical parameters obtained from an SCXRD experiment; specific values for the title compound are found in dedicated crystallographic literature.

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) These are the lengths of the sides and the angles between the axes of the unit cell.
Flack Parameter A value close to zero confirms the correct absolute stereochemistry for non-centrosymmetric crystals. nih.gov

Powder X-Ray Diffraction (PXRD) for Polymorphism Screening

Powder X-Ray Diffraction (PXRD) is an essential tool for the solid-state characterization of pharmaceutical materials, particularly for polymorphism screening. nih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a substance's physical properties, including solubility and stability. PXRD analysis is performed on a powdered sample, providing a diffraction pattern that serves as a fingerprint for a specific crystalline form. researchgate.netresearchgate.net

For N-phenylacetyl-L-prolylglycine ethyl ester, PXRD is used to identify the crystalline form of the bulk substance and to screen for potential polymorphs that may arise under different crystallization or storage conditions. nih.gov The experimental PXRD pattern is often compared with a pattern simulated from SCXRD data to confirm the phase purity of the bulk material. researchgate.netua.pt The presence of distinct peaks at specific 2θ angles is characteristic of a particular polymorph. bvsalud.org

Table 2: Example of PXRD Peak Data for a Crystalline Solid Note: This table illustrates how PXRD data is presented. The 2θ values are characteristic for a specific crystalline form.

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
19.1 4.64 100
21.5 4.13 85
25.4 3.50 90

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental for separating and quantifying Glycine, N-[1-(phenylacetyl)-L-prolyl]- and its related substances. These methods are vital for assessing the purity of the active ingredient and for studying its metabolic fate. researchgate.netcymitquimica.com

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Separation

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity and quantifying the amount of N-phenylacetyl-L-prolylglycine ethyl ester. cymitquimica.com Purity levels are typically required to be ≥98% for research and pharmaceutical use. caymanchem.combioscience.co.uk Reverse-phase HPLC (RP-HPLC) methods are commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier. sielc.com

HPLC is also crucial for studying the metabolism of the compound. In vivo studies on its ethyl ester derivative have used HPLC to separate and identify potential metabolites from biological matrices like brain tissue. researchgate.net These studies have identified several biotransformation products, indicating that the parent molecule undergoes significant metabolism. researchgate.net Key metabolites identified include phenylacetic acid and the dipeptide cyclo-L-prolylglycine. researchgate.net The separation of these varied compounds is essential for understanding the complete pharmacological profile. However, challenges in HPLC analysis have been noted, such as the potential for hydrolysis of the ester bond in highly aqueous mobile phases, which can affect the efficiency of the procedure. zsmu.edu.ua

Table 3: Typical HPLC Method Parameters

Parameter Condition
Column Newcrom R1 or equivalent C18
Mobile Phase Acetonitrile, Water, and Phosphoric or Formic Acid sielc.com
Detection UV Spectrophotometry

Table 4: Identified Metabolites of N-phenylacetyl-L-prolylglycine ethyl ester via HPLC

Metabolite Method of Detection Reference
Phenylacetic acid HPLC, GC-MS researchgate.net
Prolylglycine HPLC researchgate.net
Cyclo-prolylglycine HPLC, GC-MS researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry. Its primary role in the context of Glycine, N-[1-(phenylacetyl)-L-prolyl]- is to monitor the progress of its synthesis. chemicalbook.com During the chemical reaction to produce the compound or its derivatives, small aliquots of the reaction mixture are periodically spotted onto a TLC plate. chemicalbook.com

By comparing the spots of the reaction mixture to spots of the starting materials and a reference standard of the product, chemists can visually track the consumption of reactants and the formation of the desired compound. The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica (B1680970) gel on the plate) and the mobile phase (an appropriate solvent system). This allows for a quick assessment of whether the reaction is complete or requires further time or adjustment. chemicalbook.com

Thermal Analysis Techniques for Material Science Characterization

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are critical for characterizing the material science aspects of a pharmaceutical solid.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermal techniques used to investigate the physicochemical properties of materials like N-phenylacetyl-L-prolylglycine ethyl ester. nih.gov

TGA measures the change in mass of a sample as it is heated over time. This analysis is used to determine the thermal stability of the compound, identify its decomposition temperature, and quantify the presence of volatile components like water or residual solvents.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting thermogram can reveal key thermal events such as melting point, glass transitions, and crystallization events. nih.gov For N-phenylacetyl-L-prolylglycine ethyl ester, DSC is used to determine its melting point and to study its behavior upon heating, which is crucial for formulation development and for understanding its solid-state stability. nih.gov The combination of TGA and DSC provides a comprehensive thermal profile of the compound. nih.gov

Table 5: Thermal Analysis Data and Their Significance Note: This table describes the type of information obtained from TGA and DSC analysis.

Technique Parameter Measured Significance
DSC Melting Point (Tₘ) A sharp melting point indicates high purity of the crystalline substance.
DSC Glass Transition (T₉) Characterizes the transition from a rigid, glassy state to a more rubbery state in amorphous materials. nih.gov
DSC Crystallization (T꜀) / Melting Endotherms Reveals information about phase transitions and polymorphism. nih.gov
TGA Decomposition Temperature (Tₔ) Indicates the onset of thermal degradation of the compound.

Mechanistic Biochemical and Cellular Investigations of Glycine, N 1 Phenylacetyl L Prolyl

Prodrug Mechanism and Active Metabolite Formation

Glycine (B1666218), N-[1-(phenylacetyl)-L-prolyl]- is recognized as a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active form. wikipedia.orgexamine.com This metabolic conversion is crucial for its pharmacological effects. The molecule itself is not reliably detectable in serum for extended periods following administration, as it undergoes rapid metabolism. examine.com

Enzymatic Biotransformation to Cyclo-L-prolylglycine (CPG)

The primary metabolic pathway for Glycine, N-[1-(phenylacetyl)-L-prolyl]- involves its enzymatic biotransformation into the endogenous neuropeptide, Cyclo-L-prolylglycine (CPG). wikipedia.orgexamine.com This conversion is a key step in the compound's mechanism of action, transforming the precursor molecule into a biologically active dipeptide. researchgate.netnih.gov Studies in rats have confirmed the presence of CPG in both plasma and the brain following the administration of the parent compound. researchgate.netnih.gov

Identification and Characterization of Putative Active Metabolites

The principal active metabolite identified is Cyclo-L-prolylglycine (CPG). wikipedia.orgresearchgate.netnih.gov Pharmacokinetic studies have shown that while CPG's parameters differ significantly from the parent compound, it exhibits a similar multi-component spectrum of pharmacological action, particularly influencing higher integrative memory functions. researchgate.netnih.gov CPG itself is known to possess nootropic and neuroprotective properties. examine.comnih.gov Another potential metabolite, the L-isomer of N-phenyl-acetylprolyl, has also been investigated. Molecular docking studies suggest this metabolite can bind to the active site of prolyl hydroxylase 2. nih.gov

Key Metabolites and Their Characteristics
MetaboliteObserved LocationKey Pharmacological CharacteristicSource
Cyclo-L-prolylglycine (CPG)Rat Plasma and BrainExhibits a similar spectrum of pharmacological action to the parent compound, influencing memory. researchgate.netnih.gov
L-isomer of N-phenyl-acetylprolyl-Shown in molecular docking studies to bind to the active site of prolyl hydroxylase 2. nih.gov

Role of Plasma and Brain Enzymes in Compound Metabolism

The rapid metabolism of Glycine, N-[1-(phenylacetyl)-L-prolyl]- points to the involvement of enzymes present in both the plasma and the brain. examine.comresearchgate.netnih.gov While the specific enzymes responsible for the conversion to CPG have not been fully elucidated in the provided research, the compound's enzymatic instability is a noted characteristic. researchgate.netnih.gov Research in rats indicates that metabolism occurs swiftly in serum, with potential interspecies differences in metabolic rates. examine.com The presence of the CPG metabolite in the brain confirms that enzymatic processes within the central nervous system also contribute to the biotransformation. researchgate.netnih.gov

Molecular Interactions and Cellular Signaling Pathways

The neuroprotective and cognitive-enhancing effects of Glycine, N-[1-(phenylacetyl)-L-prolyl]- are attributed to its interaction with various neurotransmitter systems and cellular signaling pathways, largely through the actions of its active metabolite, CPG. nbinno.comwikipedia.org

Modulation of Neurotransmitter Systems

The compound exerts its influence by modulating key neurotransmitter systems, including the glutamatergic system. nbinno.comwikipedia.org This modulation is central to its observed effects on cognitive function and neuronal health. nbinno.com Research suggests it can also interact with cholinergic and dopaminergic systems, contributing to a more balanced mental state. nbinno.com Furthermore, it has been shown to protect neurons from the damaging effects of excitotoxicity, which involves excessive glutamate (B1630785) activity. nbinno.comwikipedia.org

Interactions with Glutamatergic Receptors (e.g., AMPA Receptors, NMDA Receptors)

A primary mechanism of action for the active metabolite, Cyclo-L-prolylglycine (CPG), involves the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nbinno.comwikipedia.orgnih.gov CPG is considered a modulator of AMPA receptors, and its neuroprotective effects are dependent on the activation of these receptors. wikipedia.orgnih.gov This interaction is believed to enhance synaptic plasticity, the brain's ability to form new connections, which is vital for learning and memory. nbinno.com

The compound's relationship with N-methyl-D-aspartate (NMDA) receptors is also significant. Glycine, a component of the molecule's structure, is a known co-agonist required for the activation of NMDA receptors. nih.gov Studies on glycine itself have shown it can potentiate AMPA receptor function through a metabotropic (non-channel-related) activation of GluN2A-containing NMDA receptors. nih.govnih.govresearchgate.net This process enhances AMPA receptor-mediated currents. nih.govnih.govresearchgate.net While direct action of Glycine, N-[1-(phenylacetyl)-L-prolyl]- or CPG on the NMDA receptor's glycine site is a subject for further research, its ability to inhibit neurotoxicity from excess glutamate suggests a role in regulating the broader glutamatergic system where NMDA receptors are key players. wikipedia.org

Summary of Interactions with Glutamatergic Receptors
ReceptorInteraction TypeObserved EffectSource
AMPA ReceptorsModulation by the active metabolite Cyclo-L-prolylglycine (CPG).Contributes to neuroprotective effects and enhanced synaptic plasticity. nbinno.comwikipedia.orgnih.gov
NMDA ReceptorsIndirect modulation; glycine component is a co-agonist.Potentiation of AMPA receptor function via metabotropic NMDA receptor activation has been shown for glycine. The compound protects against glutamate excitotoxicity. wikipedia.orgnih.govnih.gov
Influence on Cholinergic Receptor Activity.

Research indicates that Glycine, N-[1-(phenylacetyl)-L-prolyl]- exhibits cholinopositive properties, influencing cholinergic systems at both behavioral and neuronal levels. nih.gov The compound's activity is also linked to the Hypoxia-Inducible Factor 1 (HIF-1) pathway, which has a recognized association with cholinergic receptors. nih.gov This suggests an indirect mechanism of action on cholinergic receptor activity, potentially mediated through the activation of the HIF-1 signaling cascade. nih.gov

Impact on Endogenous Neuropeptide Systems.

Glycine, N-[1-(phenylacetyl)-L-prolyl]- functions as a prodrug, being metabolized to the endogenous neuropeptide cyclo-L-prolylglycine (CPG). wikipedia.orgibmc.msk.ru This metabolite is pharmacologically active and shares a similar spectrum of activity with its parent compound, particularly in its influence on higher integrative brain functions. ibmc.msk.ruresearchgate.net The development of Glycine, N-[1-(phenylacetyl)-L-prolyl]- was based on the strategy of creating short peptide drugs from natural neuropeptides to achieve high pharmacological activity and improved pharmacokinetic properties. ibmc.msk.ruresearchgate.net CPG itself has demonstrated mnemotropic and neuroprotective properties, which are believed to stem from its positive effects on brain-derived neurotrophic factor levels and its modulation of insulin-like growth factor-1 and AMPA receptor activity. researchgate.netnih.gov

Regulation of Neurotrophic Factor Expression.

A significant aspect of the biochemical profile of Glycine, N-[1-(phenylacetyl)-L-prolyl]- is its ability to modulate the expression of neurotrophic factors, which are crucial for neuronal survival, growth, and differentiation. researchgate.netnih.govresearchgate.net The compound has been shown to enhance the expression of both Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). researchgate.netresearchgate.net

Upregulation of Brain-Derived Neurotrophic Factor (BDNF) mRNA and Protein.

Studies have demonstrated that Glycine, N-[1-(phenylacetyl)-L-prolyl]- increases the expression of BDNF mRNA in the hippocampus. nih.govsemanticscholar.org The effect is observed after both acute and chronic administration. nih.govsemanticscholar.org Following a single administration, a notable increase in BDNF mRNA is seen in the hippocampus. nih.govsemanticscholar.org Chronic treatment over 28 days not only sustains but can potentiate this neurotrophic effect. nih.govsemanticscholar.org While a single dose led to a decrease in BDNF expression in the cerebral cortex, long-term administration resulted in a slight increase. nih.govsemanticscholar.org Furthermore, chronic administration has been shown to increase the level of BDNF mRNA in the hypothalamus, with a corresponding modest increase in BDNF protein content in the same region. researchgate.net

Table 1: Effect of Glycine, N-[1-(phenylacetyl)-L-prolyl]- on BDNF mRNA Expression in Rat Brain Regions

Treatment DurationBrain RegionChange in BDNF mRNA Expression
Single AdministrationHippocampusIncreased
Single AdministrationCerebral CortexDecreased
Chronic Administration (28 days)HippocampusIncreased (Potentiated Effect)
Chronic Administration (28 days)Cerebral CortexSlight Increase
Chronic Administration (28 days)HypothalamusIncreased
Effects on Nerve Growth Factor (NGF) Expression.

Similar to its effects on BDNF, Glycine, N-[1-(phenylacetyl)-L-prolyl]- also upregulates the expression of NGF. researchgate.netsemanticscholar.org In the hippocampus, the expression of mRNA for NGF was found to be increased after a single administration of the compound. semanticscholar.org This effect was not diminished with prolonged use; in fact, chronic treatment potentiated the neurotrophic impact. semanticscholar.org In contrast, the expression of NGF in the cerebral cortex was below control levels after a single administration. semanticscholar.org

Table 2: Effect of Glycine, N-[1-(phenylacetyl)-L-prolyl]- on NGF mRNA Expression in Rat Brain Regions

Treatment DurationBrain RegionChange in NGF mRNA Expression
Single AdministrationHippocampusIncreased
Single AdministrationCerebral CortexDecreased
Chronic Administration (28 days)HippocampusIncreased (Potentiated Effect)
Downstream Implications for Neuronal Plasticity and Synaptic Function.

The upregulation of neurotrophic factors, particularly BDNF, by Glycine, N-[1-(phenylacetyl)-L-prolyl]- has significant implications for neuronal plasticity and synaptic function. researchgate.netsemanticscholar.org BDNF is a key regulator of synaptic activity and plasticity. nih.gov It plays a crucial role in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. frontiersin.org BDNF modulates glutamate receptors, such as AMPA receptors, and increases their trafficking and synaptic delivery. nih.gov Furthermore, BDNF can enhance dendritic spine density, which is associated with the formation of new excitatory synapses. frontiersin.org The synthesis and release of BDNF are activity-dependent, meaning that it is released at active synapses to strengthen synaptic connections. nih.gov Therefore, by increasing the expression of BDNF, Glycine, N-[1-(phenylacetyl)-L-prolyl]- can contribute to enhanced synaptic plasticity and improved cognitive function. semanticscholar.org

Hypoxia-Inducible Factor 1 (HIF-1) Pathway Modulation.

A primary mechanism of action for Glycine, N-[1-(phenylacetyl)-L-prolyl]- involves the modulation of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. nih.govresearchgate.netresearchgate.net The compound has been shown to selectively increase the DNA-binding activity of HIF-1. nih.gov In vitro studies demonstrated that it enhances both the basal and induced DNA-binding activity of HIF-1. researchgate.netnih.gov This effect is concentration-dependent. nih.govresearchgate.net The proposed mechanism for this action is the stabilization of the HIF-1α subunit through the inhibition of HIF-1 prolyl hydroxylase. nih.govresearchgate.netnih.gov Molecular docking studies have shown that the L-isomer of Glycine, N-[1-(phenylacetyl)-L-prolyl]- and its metabolite, the L-isomer of N-phenyl-acetylprolyl, can bind to the active site of prolyl hydroxylase 2. nih.gov This inhibition prevents the degradation of HIF-1α, allowing it to accumulate and activate target genes. nih.gov In contrast, the classical nootropic drug Piracetam did not significantly affect HIF-1 activity. nih.govresearchgate.net

Table 3: Comparative Effects of Glycine, N-[1-(phenylacetyl)-L-prolyl]- and Piracetam on HIF-1 DNA-Binding Activity

CompoundConcentrationEffect on HIF-1 DNA-Binding Activity
Glycine, N-[1-(phenylacetyl)-L-prolyl]-10 μMIncreased
Piracetam1 mMNo significant effect

Investigation of Associated Biological Actions

Research indicates that the compound can reduce oxidative stress and bolster the activity of endogenous antioxidant systems. chemicalbook.comnbinno.com This action helps shield neurons from damage induced by reactive oxygen species. nbinno.comnbinno.com The anti-inflammatory action involves the ability to mitigate inflammatory processes that can be detrimental to neuronal health. researchgate.netwikipedia.org For instance, the compound has been noted to repress stress-induced kinases such as pSAPK/JNK and pERK1. chemicalbook.com These associated biological actions complement the primary mechanism of HIF-1 activation, contributing to a multi-faceted neuroprotective effect by protecting cells from damage caused by oxidative stress and inflammation. researchgate.netwikipedia.orgnbinno.com

Structure Activity Relationship Sar Studies of Glycine, N 1 Phenylacetyl L Prolyl and Its Analogues

Influence of N-Acyl Substitution on Biological Activity

Table 1: Influence of N-Acyl Group on Activity

N-Acyl SubstitutionRelative Biological ActivityReference
N-phenylacetylOptimal researchgate.net
Other Acyl GroupsSub-optimal researchgate.net

Significance of C-Terminal Esterification for Compound Properties

The esterification of the C-terminal glycine (B1666218) residue plays a significant role in the compound's pharmacokinetic profile, particularly its absorption and metabolism. Studies suggest that esters derived from low alkyl alcohols, such as the ethyl ester, are optimal for the compound's properties. researchgate.net It is hypothesized that the ethyl ester form of Glycine, N-[1-(phenylacetyl)-L-prolyl]- acts as a prodrug. researchgate.net This chemical modification enhances its bioavailability upon oral administration. nih.govresearchgate.net Following administration, the parent ester is metabolized, and while the ester itself is not detected in the brain, its active metabolites are. science.gov This metabolic conversion, which may occur through enzymatic or chemical processes within the body, is thought to lead to the formation of bioactive compounds like cyclo-L-prolylglycine. researchgate.netscience.gov Therefore, the C-terminal ethyl ester is crucial for delivery and subsequent conversion to the active form.

Stereochemical Requirements for Biological Potency (L-enantiomers vs. D-enantiomers)

The stereochemistry of the amino acid residues is a fundamental aspect of the molecule's biological potency. The active form of the compound specifically contains the L-enantiomer of proline, as indicated by its chemical name, N-phenylacetyl-L -prolyl-glycine ethyl ester. researchgate.netnih.govresearchgate.net The specific designation ((S)-N-phenylacetyl-L-prolylglycine ethyl ester) further confirms the required stereoisomer. researchgate.net In peptide-based compounds, the spatial arrangement of atoms defined by the L- or D-configuration is critical for receptor binding and biological activity. The consistent use of the L-proline configuration in the synthesis of this and related potent analogues underscores its necessity for the observed nootropic and neuroprotective effects. caymanchem.com The rigid, cyclic structure of L-proline imparts a specific conformation to the peptide backbone that is essential for its function.

Role of the Prolyl-Glycine Dipeptide Backbone in Efficacy

The prolyl-glycine (Pro-Gly) dipeptide backbone forms the core structure of the molecule and is essential for its efficacy. nih.govnih.gov Proline and glycine are amino acids frequently found in turn and loop structures within proteins, where they influence the dynamics of chain folding and conformation. nih.gov This inherent property of the Pro-Gly sequence likely contributes to a specific three-dimensional structure that facilitates its biological actions. nih.govresearchgate.net The entire N-phenylacetyl-L-prolyl-glycine ethyl ester molecule is considered a dipeptide analogue of other nootropic agents, highlighting the central role of this peptide core. nih.gov

While the L-prolyl-glycine backbone is central to the compound's activity, research has explored the substitution of glycine with other amino acid residues to probe the structural requirements at the C-terminus. These studies have found that in addition to glycine, other small amino acids or their fragments can be tolerated, though glycine often provides optimal activity within this specific framework. Comparative analyses have indicated that compounds where the second amino acid is Aspartic acid (Asp), Glutamic acid (Glu), or their fragments, as well as Beta-alanine (β-Ala) and Gamma-aminobutyric acid (GABA), can also yield active molecules. researchgate.net This suggests that the size, charge, and conformational flexibility of the second residue are important parameters for biological function.

Table 2: Activity with Different C-Terminal Amino Acid Residues

C-Terminal ResidueActivity PotentialReference
GlycineOptimal researchgate.net
Aspartic Acid / Glutamic AcidActive researchgate.net
Beta-alanineActive researchgate.net
GABAActive researchgate.net

A key aspect of the pharmacology of Glycine, N-[1-(phenylacetyl)-L-prolyl]- is its relationship to its cyclic dipeptide analogue, cyclo-L-prolylglycine (CPG). nih.gov In vivo studies have shown that after administration of the parent compound, CPG is found as a major metabolite in the brain. researchgate.netscience.gov This endogenous neuropeptide is not merely an inactive byproduct; it possesses a spectrum of pharmacological actions similar to the parent compound, including nootropic and neuroprotective properties. researchgate.netresearchgate.netresearchgate.net CPG has been shown to positively modulate AMPA receptors and its neuroprotective effects are dependent on the activation of both AMPA and Trk receptors. researchgate.net The hypothesis that the linear peptide acts as a prodrug is supported by the significant biological activity of its cyclic metabolite, CPG. researchgate.netscience.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov A QSAR model takes the form of a mathematical equation that relates physicochemical properties or theoretical molecular descriptors of chemicals to their activity. wikipedia.org This approach is valuable for predicting the activity of novel, unsynthesized compounds, thereby guiding the design and optimization of lead compounds in drug discovery. nih.govbenthamdirect.com

For Glycine, N-[1-(phenylacetyl)-L-prolyl]- and its analogues, a QSAR study would involve several key steps:

Data Set Assembly: A series of structural analogues would be synthesized or computationally designed. These analogues would feature systematic variations, for example, in the N-acyl group, substitutions on the phenyl ring, or modifications to the prolyl-glycine backbone. The biological activity of each compound (e.g., nootropic potency, receptor binding affinity) would be measured experimentally to serve as the dependent variable. mdpi.com

Descriptor Calculation: For each analogue, a set of numerical descriptors representing its structural and physicochemical properties would be calculated. These can include electronic descriptors (e.g., partial charges), steric descriptors (e.g., molecular volume, surface area), hydrophobic descriptors (e.g., logP), and topological indices. mdpi.comnih.gov

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the calculated descriptors (independent variables) with the observed biological activity. ijpsr.comnih.gov The predictive power of the resulting model is then rigorously evaluated using internal (e.g., cross-validation) and external validation techniques on a separate test set of compounds. mdpi.comresearchgate.net

A successful QSAR model for this series could identify the key structural features that govern activity. rsc.org For instance, a model might reveal that increased hydrophobicity in the N-acyl group enhances activity, while bulky substituents at a specific position are detrimental. nih.gov The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can provide a visual representation of the regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobicity would favorably or unfavorably influence biological activity. benthamdirect.com This information provides direct guidance for designing more potent analogues.

The following interactive table illustrates the type of data that would be compiled for a QSAR study of Glycine, N-[1-(phenylacetyl)-L-prolyl]- analogues.

Computational and Theoretical Chemistry Approaches in Glycine, N 1 Phenylacetyl L Prolyl Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. apeejay.edu This method is crucial for understanding how Glycine (B1666218), N-[1-(phenylacetyl)-L-prolyl]- interacts with its biological targets.

Molecular docking simulations have been employed to investigate the interaction between Glycine, N-[1-(phenylacetyl)-L-prolyl]- and its metabolite, L-N-phenylacetyl-proline, with the active site of Prolyl Hydroxylase 2 (PHD2). nih.govresearchgate.net PHD2 is an enzyme involved in the cellular response to hypoxia. nih.gov Studies have shown that the L-isomer of the compound, along with its metabolite, can effectively bind to the active site of PHD2. nih.govnih.gov The binding efficiency is comparable to that of known inhibitors of the enzyme. nih.govresearchgate.net The simulations predict specific binding poses and calculate the binding affinity, which is a measure of the strength of the interaction. nih.gov

In Silico Estimation of Interaction Energies with Prolyl Hydroxylase 2 (PHD2)
LigandBinding Energy (ΔGFlexX, kJ/mol)
Noopept (L-isomer)-21.7
L-N-phenylacetyl-proline (Metabolite)-21.6
Noopept (D-isomer)-19.1

This table presents the calculated binding energies from a molecular docking study, indicating the interaction strength between different isomers of the compound and its metabolite with the PHD2 active site. A more negative value suggests a stronger binding affinity. nih.gov

Beyond predicting binding affinity, docking simulations reveal the specific molecular interactions that stabilize the ligand-receptor complex. For Glycine, N-[1-(phenylacetyl)-L-prolyl]- and its metabolite, these simulations have identified key interactions within the PHD2 active site. nih.gov The L-stereoisomer of its metabolite, N-phenylacetyl-Pro, has been shown to form hydrogen bonds with the amino acid residues Arg383 and Tyr329 in the enzyme's active site. nih.gov These specific interactions are crucial for the stable binding and potential inhibitory activity of the compound. nih.govresearchgate.net Such detailed interaction profiling helps to explain the compound's mechanism of action at a molecular level.

Quantum Chemical Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a valuable tool for studying the intrinsic properties of molecules like Glycine, N-[1-(phenylacetyl)-L-prolyl]-.

DFT computations are used to perform conformational analysis, identifying the most stable three-dimensional shapes (conformers) of a molecule. researchgate.net By calculating the energies of different spatial arrangements of the atoms, researchers can map the potential energy surface and determine the lowest-energy, or most preferred, conformations. researchgate.netresearchgate.net For peptides, this analysis is critical as the biological activity is often dependent on a specific conformation. DFT studies on similar dipeptides have successfully identified numerous energy minima and the corresponding structures, such as β-turns, in the gas phase. researchgate.net This approach allows for an understanding of the inherent flexibility and conformational preferences of the peptide backbone and side chains.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.gov This method is frequently used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net The accuracy of these predictions depends on the choice of the functional, basis set, and solvent model. nih.gov For N-Phenylacetyl-L-prolylglycine ethyl ester, quantum chemical DFT computations have been conducted to facilitate the analysis of experimental results, including those from NMR spectroscopy. nih.gov Such calculations provide a powerful means to validate experimental structural assignments. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique provides a dynamic view of molecular behavior, complementing the more static pictures from docking and DFT.

Homology Modeling of Receptor Structures for Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov A significant prerequisite for accurate docking studies is a high-resolution three-dimensional structure of the target protein, which is often determined by experimental methods like X-ray crystallography or cryo-electron microscopy. However, when an experimental structure is unavailable, a reliable model can often be constructed through a process called homology modeling. nih.gov

Homology modeling builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein—a "template". nih.gov For instance, a homology model of the human alpha1 glycine receptor's ligand-binding domain has been constructed using the known high-resolution structures of acetylcholine-binding proteins (AChBP) as templates. nih.gov The process involves aligning the target protein's sequence with the template's sequence, building the model based on this alignment, and then refining the model, often using molecular dynamics (MD) simulations to assess its stability and refine side-chain positions in a simulated physiological environment. nih.gov This approach provides a crucial structural framework for performing docking studies when experimental structures are lacking.

Molecular docking simulations have been instrumental in elucidating the interaction between the active metabolite of Glycine, N-[1-(phenylacetyl)-L-prolyl]-, and its target enzyme, prolyl hydroxylase 2 (PHD2). nih.gov Studies have shown that the L-isomer of N-phenylacetyl-Pro can effectively bind to the active site of PHD2. nih.gov The docking analysis revealed specific key interactions responsible for the stable binding of the ligand. nih.gov

The L-stereoisomer of N-phenylacetyl-Pro was found to form critical hydrogen bonds with the amino acid residues Arginine 383 (Arg383) and Tyrosine 329 (Tyr329) within the enzyme's active site. nih.gov Furthermore, the molecule is coordinated by oxygens around the iron (Fe) atom, which is a crucial component of the enzyme's catalytic center. nih.gov These detailed interaction data, derived from docking studies, provide a molecular-level explanation for the compound's activity and can guide the design of more potent and selective inhibitors. In contrast, the pharmacologically inactive D-isomer of the compound showed a lower binding energy in these simulations, correlating with its lack of effect. nih.gov

LigandTarget ProteinInteracting ResiduesInteraction Type
L-isomer of N-phenylacetyl-ProProlyl Hydroxylase 2 (PHD2)Arg383Hydrogen Bond
L-isomer of N-phenylacetyl-ProProlyl Hydroxylase 2 (PHD2)Tyr329Hydrogen Bond
L-isomer of N-phenylacetyl-ProProlyl Hydroxylase 2 (PHD2)Fe atomCoordination

Metabolomic and Proteomic Profiling in Research Models of Glycine, N 1 Phenylacetyl L Prolyl

Identification of Metabolites and Associated Metabolic Pathways.nih.gov

Pharmacokinetic studies have been crucial in identifying the primary metabolites of Glycine (B1666218), N-[1-(phenylacetyl)-L-prolyl]-. Following administration, the compound is rapidly metabolized, with its major metabolite identified as cyclo-prolyl-glycine (CPG). nih.gov This metabolite is structurally similar to an endogenous neuropeptide and is believed to contribute significantly to the compound's observed nootropic effects. nih.govalzdiscovery.org The parent compound itself is often undetectable in the brain shortly after administration, suggesting that its biological activity may be mediated, at least in part, by its metabolites. alzdiscovery.orgresearchgate.net

Beyond the primary metabolite, research into the broader metabolic consequences of Glycine, N-[1-(phenylacetyl)-L-prolyl]- administration is ongoing. Based on its known neuroprotective and cognitive-enhancing effects, several metabolic pathways are of significant interest. These include pathways related to neurotransmitter synthesis and metabolism, amino acid metabolism, and cellular bioenergetics. For instance, studies have shown that the compound can influence the levels of monoamines and their metabolites in different brain structures. researchgate.net

Table 1: Identified Metabolite of Glycine, N-[1-(phenylacetyl)-L-prolyl]-

Parent Compound Metabolite Method of Identification Reference
Glycine, N-[1-(phenylacetyl)-L-prolyl]- Cyclo-prolyl-glycine (CPG) High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) nih.govresearchgate.net
Glycine, N-[1-(phenylacetyl)-L-prolyl]- Phenylacetic acid High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) researchgate.net
Glycine, N-[1-(phenylacetyl)-L-prolyl]- Prolylglycine High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) researchgate.net

While comprehensive metabolomic studies specifically profiling the effects of Glycine, N-[1-(phenylacetyl)-L-prolyl]- are not extensively reported in the available literature, the application of both targeted and untargeted metabolomics holds significant promise for a deeper understanding of its mechanism of action. mdpi.com

Targeted metabolomics would enable the precise quantification of a predefined set of metabolites known to be involved in pathways relevant to the compound's activity. This could include key neurotransmitters (e.g., acetylcholine, dopamine, serotonin), amino acids, and markers of oxidative stress. This approach is hypothesis-driven and would be instrumental in validating the compound's effect on specific, pre-identified pathways. mdpi.com

Untargeted metabolomics , conversely, offers a hypothesis-generating approach by providing a broad snapshot of all detectable metabolites in a biological sample. mdpi.com This could reveal novel metabolic pathways affected by Glycine, N-[1-(phenylacetyl)-L-prolyl]- and identify unexpected biochemical changes, thereby opening new avenues for research into its therapeutic potential.

A key goal of metabolomic profiling is the identification of biomarkers that can indicate exposure to a compound or predict its efficacy. In the context of Glycine, N-[1-(phenylacetyl)-L-prolyl]-, the primary metabolite, cyclo-prolyl-glycine, could serve as a direct biomarker of exposure. nih.gov Furthermore, untargeted metabolomics could potentially identify a panel of endogenous metabolites whose levels are consistently altered following administration. Such a metabolic signature could serve as a biomarker for the physiological response to the compound and may correlate with its cognitive-enhancing or neuroprotective effects. To date, specific, validated biomarkers beyond its direct metabolites have not been established.

Proteomic Analysis of Protein Expression and Modification Changes.elifesciences.org

Proteomic analyses have provided valuable insights into the molecular targets and pathways modulated by Glycine, N-[1-(phenylacetyl)-L-prolyl]-. These studies have largely focused on proteins known to be involved in neuronal plasticity, cell survival, and inflammatory responses.

A significant finding from proteomic-level investigations is the compound's ability to modulate the expression of neurotrophic factors. Specifically, it has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). alzdiscovery.orgresearchgate.net These proteins are critical for neuronal survival, growth, and differentiation, and their upregulation is a plausible mechanism for the observed nootropic and neuroprotective effects.

Furthermore, studies have investigated the effect of Glycine, N-[1-(phenylacetyl)-L-prolyl]- on proteins involved in apoptotic (cell death) pathways. In models of neurotoxicity, the compound has been shown to reduce the expression of pro-apoptotic proteins such as caspase-3 and Bax, while potentially modulating the expression of anti-apoptotic proteins. researchgate.net This suggests a direct role in promoting cell survival under conditions of stress or injury. The compound has also been observed to decrease the hyperphosphorylation of tau protein, a key event in the pathology of some neurodegenerative diseases. researchgate.net

In the context of inflammation, research indicates that Glycine, N-[1-(phenylacetyl)-L-prolyl]- can modulate the expression of proteins associated with microglial activation, such as Iba1, and inflammation-related neurotrophic factors like pro-BDNF. nih.gov

Table 2: Proteins Modulated by Glycine, N-[1-(phenylacetyl)-L-prolyl]-

Protein Target Effect Implicated In Reference
Brain-Derived Neurotrophic Factor (BDNF) Upregulation Neurogenesis, Synaptic Plasticity alzdiscovery.orgresearchgate.netnih.gov
Nerve Growth Factor (NGF) Upregulation Neuronal Survival and Growth alzdiscovery.org
Caspase-3 Downregulation Apoptosis nih.gov
Caspase-9 Downregulation Apoptosis nih.gov
Tau Protein Decreased Hyperphosphorylation Neuronal Structural Integrity researchgate.net
Iba1 Downregulation Microglial Activation nih.gov
pro-BDNF Downregulation Neuroinflammation nih.gov
Hypoxia-inducible factor 1 (HIF-1) Increased DNA-binding activity Adaptive response to hypoxia nih.gov

Integration of Multi-Omics Data for Systems-Level Mechanistic Understanding.numberanalytics.comfrontiersin.org

The integration of metabolomic and proteomic data, along with other "omics" datasets (e.g., transcriptomics), offers a powerful systems-level approach to understanding the multifaceted mechanism of action of Glycine, N-[1-(phenylacetyl)-L-prolyl]-. numberanalytics.comfrontiersin.org While dedicated multi-omics studies on this specific compound are not yet prevalent in the literature, such an approach is recognized as a critical next step in neuropharmacology research.

By correlating changes in protein expression with alterations in metabolite levels, researchers can construct more comprehensive and dynamic models of the compound's effects. For example, an observed increase in the expression of a particular enzyme (proteomics data) could be linked to a corresponding increase in its metabolic product (metabolomics data), providing a more complete picture of pathway modulation.

A systems biology approach could elucidate how the modulation of neurotrophic factors like BDNF and NGF (proteomics) translates into changes in downstream metabolic pathways related to energy metabolism, neurotransmitter synthesis, and antioxidant defense (metabolomics). This integrated view would allow for the identification of key regulatory nodes and hubs that are central to the compound's neuroprotective and cognitive-enhancing properties. Ultimately, a multi-omics framework will be instrumental in moving from a list of individual molecular changes to a cohesive, systems-level understanding of how Glycine, N-[1-(phenylacetyl)-L-prolyl]- exerts its effects on the brain. numberanalytics.comfrontiersin.org

Advanced Analytical Methodologies for Research and Development of Glycine, N 1 Phenylacetyl L Prolyl

Development and Validation of Robust Quantification Methods

The foundation of quality control for any API lies in the development and validation of methods that reliably quantify the substance. These methods must be proven to be accurate, precise, specific, and robust according to established guidelines.

For the quantification of Glycine (B1666218), N-[1-(phenylacetyl)-L-prolyl]- in its bulk form, ultraviolet-visible (UV-Vis) spectrophotometry offers a simple, rapid, and cost-effective approach. ijpqa.com A validated UV-Vis spectrophotometric method has been developed for this purpose, leveraging the molecule's inherent ability to absorb light in the UV spectrum. zsmu.edu.ua

The method development involves identifying the wavelength of maximum absorbance (λmax), which for Glycine, N-[1-(phenylacetyl)-L-prolyl]- has been determined to be 258 nm. zsmu.edu.uaresearchgate.net The quantification is based on Beer's law, which establishes a linear relationship between the absorbance of the solution and the concentration of the analyte. zsmu.edu.ua Validation of the method confirms its suitability for its intended purpose. Studies have demonstrated good linearity over a concentration range of 0.6 to 1.8 mg/mL, with a high correlation coefficient (r² = 0.999). zsmu.edu.uaresearchgate.net The method has been validated for key parameters including linearity, accuracy, precision, range, and robustness to ensure reliable and consistent results. zsmu.edu.ua

Validation ParameterFindingReference
InstrumentUV-Vis Spectrophotometer zsmu.edu.ua
Wavelength (λmax)258 nm zsmu.edu.uaresearchgate.net
Linearity Range0.6 - 1.8 mg/mL zsmu.edu.uaresearchgate.net
Correlation Coefficient (r²)0.999 zsmu.edu.uaresearchgate.net
Limit of Detection (LOD)0.14 - 0.16 mg/mL zsmu.edu.uaresearchgate.net
Limit of Quantification (LOQ)0.42 - 0.49 mg/mL zsmu.edu.uaresearchgate.net

While UV-Vis spectrophotometry is suitable for quantifying the bulk drug, chromatographic techniques are essential for assessing purity and separating the API from any related substances or impurities. nih.gov High-Performance Liquid Chromatography (HPLC) is the most widely applied methodology for this purpose. nih.gov

Validated HPLC methods provide high-resolution separation, allowing for the accurate determination of both the content of Glycine, N-[1-(phenylacetyl)-L-prolyl]- and the levels of any process-related impurities or degradation products. google.com Typically, these methods employ reverse-phase columns, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govgoogle.com Detection is commonly performed using a UV detector. nih.gov Purity analysis using HPLC has confirmed the substance to be of high purity, often exceeding 98-99%. google.comcaymanchem.com

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also utilized, particularly for the analysis of volatile impurities or for the identification of metabolites in biological studies. researchgate.net The validation of these chromatographic methods involves demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness to ensure they are fit for purpose. ijpqa.com

TechniqueTypical ApplicationCommon ComponentsReference
HPLCPurity assessment, content uniformity, impurity profilingC18 reverse-phase column, UV detector, Acetonitrile/Water mobile phase nih.govgoogle.com
GC-MSIdentification of volatile impurities and metabolitesCapillary column, Mass Spectrometer detector researchgate.net

Trace Analysis and Determination of Limits of Detection (LOD) and Quantification (LOQ)

Trace analysis is crucial for identifying and quantifying impurities that may be present at very low levels. The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a key aspect of method validation, defining the sensitivity of the analytical procedure. nih.gov LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govresearchgate.net

For the UV-Vis spectrophotometric method for Glycine, N-[1-(phenylacetyl)-L-prolyl]-, the LOD was found to be in the range of 0.14–0.16 mg/ml, with the LOQ ranging from 0.42–0.49 mg/ml. zsmu.edu.uaresearchgate.net For trace impurities, particularly those that might be genotoxic, much lower detection limits are required. scite.ai In such cases, more sensitive techniques like HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed, which can achieve LODs in the µg/mL to ng/mL range. scite.airesearchgate.net The establishment of these limits is essential for controlling impurities and ensuring the safety and quality of the API.

Bioanalytical Techniques for In Vitro and Ex Vivo Studies

To understand the pharmacokinetic and pharmacodynamic properties of Glycine, N-[1-(phenylacetyl)-L-prolyl]-, bioanalytical methods are required to measure the compound and its metabolites in complex biological matrices such as plasma, brain tissue, or cell culture media. researchgate.net These studies present significant analytical challenges due to the low concentrations of the analyte and the high potential for interference from endogenous components.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of peptides and small molecules in biological fluids. bioanalysis-zone.comnih.gov This technique offers exceptional selectivity, sensitivity, and reproducibility, allowing for the accurate measurement of the parent drug and its metabolites. bioanalysis-zone.com For instance, studies on the metabolism of Glycine, N-[1-(phenylacetyl)-L-prolyl]- in rats have utilized HPLC, GC, and GC-MS to identify metabolites like cyclo-prolylglycine and phenylacetic acid in the brain. researchgate.net

Future Directions in Academic Research on Glycine, N 1 Phenylacetyl L Prolyl

Elucidation of Remaining Unknown Molecular Targets and Secondary Mechanisms of Action

While significant progress has been made, the complete mechanistic profile of Glycine (B1666218), N-[1-(phenylacetyl)-L-prolyl]- remains partially understood. Initial broad-spectrum screening against over 100 known receptors did not identify a primary high-affinity target, suggesting a more complex mechanism of action. nih.gov Current research points towards a multifactorial effect involving the modulation of several key cellular pathways. nih.gov

A primary area of investigation has been its interaction with the Hypoxia-inducible factor 1 (HIF-1) signaling pathway. researchgate.net Studies have shown that the compound can increase the DNA-binding activity of HIF-1, a master regulator of adaptive responses to low oxygen. nih.govnih.gov This effect is considered a potential primary mechanism explaining its wide range of neuroprotective effects. nih.gov Molecular docking simulations further suggest that the compound and its L-isomer metabolite, N-phenylacetyl-Pro, may bind to the active site of prolyl hydroxylase 2, an enzyme that deactivates HIF-1, thereby inhibiting its activity. nih.govresearchgate.net

Beyond HIF-1, research has identified several secondary effects. The compound is known to increase the expression of crucial neurotrophins, namely Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), particularly in the hippocampus. nih.govalzdiscovery.org It also exhibits neuroprotective properties by shielding neurons from glutamate (B1630785) excitotoxicity and reducing oxidative stress. nih.govalzdiscovery.orgresearchgate.net

Future research must focus on identifying the direct molecular initiators of these downstream effects. Key questions remain regarding whether the compound interacts directly with specific receptors, ion channels, or enzymes that have not yet been identified. Advanced studies are needed to explore its influence on inhibitory neurotransmission in the brain and its potential to modulate voltage-dependent calcium and calcium-dependent potassium channels. alzdiscovery.orgscience.govresearchgate.net Clarifying these unknown primary targets is essential for a complete understanding of its pharmacological profile.

Known Target/MechanismObserved EffectSupporting Evidence
HIF-1 (Hypoxia-inducible factor 1)Increases DNA-binding activity; potential inhibition of prolyl hydroxylase 2. nih.govresearchgate.netIn-vitro reporter assays, molecular docking. nih.govresearchgate.netnih.gov
Neurotrophin ExpressionIncreases NGF and BDNF in the hippocampus. nih.govalzdiscovery.orgAnimal studies (chronic administration). alzdiscovery.org
Glutamatergic SystemProtects against glutamate-induced toxicity. alzdiscovery.orgresearchgate.netwikipedia.orgIn-vitro neuronal culture models. nih.gov
Cholinergic SystemMay boost cholinergic neurotransmission. alzdiscovery.orgAnimal models using cholinergic inhibitors. alzdiscovery.org
Oxidative StressReduces oxidative damage and enhances antioxidant systems. nih.govresearchgate.netIn-vitro and in-vivo models of neurodegeneration. researchgate.net

Advanced Studies on Prodrug Activation Kinetics and Metabolite Dynamics

Glycine, N-[1-(phenylacetyl)-L-prolyl]- functions as a prodrug, meaning it is metabolized in the body into its active components. nootropicsnowph.comdbem.org The parent compound is absorbed rapidly, crossing the gastrointestinal tract and the blood-brain barrier efficiently. dbem.orgexamine.com However, it has a remarkably short half-life, estimated to be around 16 minutes in rodents, and is often undetectable in serum within 25 minutes of oral ingestion. nootropicsnowph.comexamine.com

The primary bioactive metabolite is believed to be cycloprolylglycine (CPG), an endogenous neuropeptide. alzdiscovery.orgnootropicsnowph.comexamine.comnih.gov This metabolite is thought to be responsible for the compound's more sustained nootropic effects, as its own pharmacokinetic profile differs significantly from the parent drug. alzdiscovery.orgnih.gov While the parent compound is quickly eliminated, its cognitive effects have been observed for a longer duration, which is attributed to the activity of CPG. alzdiscovery.orgexamine.com

Significant interspecies differences in metabolism have been noted, with rats showing much more rapid metabolism compared to rabbits and humans, complicating direct extrapolation of animal data. examine.comnih.gov In one human study, metabolites were not detected in blood plasma, possibly due to the low concentrations resulting from the administered dose. nih.gov

Future research requires advanced pharmacokinetic studies in humans to fully characterize the metabolic fate of the compound. This includes:

Developing more sensitive assays to accurately quantify the concentrations of the parent compound and its key metabolites, like CPG, in plasma and cerebrospinal fluid over time.

Mapping the complete metabolic pathway to identify all biotransformation products.

Investigating the specific enzymatic processes responsible for its conversion to CPG and other metabolites.

Pharmacokinetic ParameterFindingSpeciesCitation
NatureProdrug for the active metabolite Cycloprolylglycine (CPG).General alzdiscovery.orgwikipedia.orgnootropicsnowph.comdbem.org
Half-lifeApproximately 16 minutes.Rodents nootropicsnowph.comexamine.com
Half-lifeEstimated range of 5 to 10 minutes.Humans (limited data) alzdiscovery.orgnootropicsnowph.com
Tmax (Oral)Approximately 7 minutes.Rodents examine.com
MetabolismVery intensive; rapid elimination.Rodents science.govnih.gov
MetabolismSlower elimination compared to rodents; considerable individual variability.Humans nih.gov

Rational Design and Synthesis of Novel Analogues Based on Comprehensive SAR and Computational Insights

The development of Glycine, N-[1-(phenylacetyl)-L-prolyl]- was a pioneering example of rational drug design in the nootropic field. researchgate.net It was synthesized based on a "drug-based peptide design" approach, which aimed to create a dipeptide analogue of the non-peptide drug Piracetam. nih.govresearchgate.netnih.gov This strategy is rooted in the hypothesis that short peptide structures can mimic the critical binding regions of other molecules. researchgate.net

Structure-Activity Relationship (SAR) studies have provided initial but crucial insights. For instance, the stereochemistry of the molecule is vital; the L-isomer of the compound and its metabolites are pharmacologically active, whereas the D-isomer is ineffective, highlighting the specific conformational requirements for biological activity. nih.gov The series of acyl-prolyl-containing dipeptides from which it was selected demonstrates that the core structure is a promising scaffold for nootropic activity. nih.govresearchgate.net

Future research in this area should leverage these foundational insights alongside modern computational tools to rationally design and synthesize novel analogues. This would involve:

Computational Modeling: Using the existing molecular docking data (e.g., with prolyl hydroxylase 2) as a starting point for more extensive in-silico screening of virtual compound libraries. nih.gov

SAR Expansion: Systematically modifying the N-phenylacetyl group and the C-terminal ethyl ester to explore how these changes affect potency, selectivity, blood-brain barrier permeability, and metabolic stability.

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that retain similar physical or chemical properties to enhance desired pharmacological characteristics.

Synthesis of Conformationally Restricted Analogues: Creating more rigid structures to better understand the bioactive conformation required for interacting with molecular targets.

This rational, iterative process of design, synthesis, and biological testing will be key to developing next-generation compounds with potentially improved therapeutic profiles.

Application of Emerging Technologies for Deeper Mechanistic Insights

Advancing the understanding of Glycine, N-[1-(phenylacetyl)-L-prolyl]- will benefit significantly from the application of emerging research technologies. While traditional methods have laid the groundwork, newer techniques can provide unprecedented resolution into its complex biological effects.

Future research could incorporate:

Advanced Neuroimaging: Techniques such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) could be used in human studies to visualize the compound's effects on brain activity, connectivity, and cerebral metabolism in real-time.

'Omics' Technologies: High-throughput transcriptomics, proteomics, and metabolomics can offer an unbiased, system-wide view of the cellular changes induced by the compound. For example, these technologies could map the full spectrum of gene and protein expression changes downstream of HIF-1 activation.

High-Content Imaging: Automated microscopy and cellular imaging techniques can be used to screen for subtle morphological and functional changes in neurons in response to the compound and its analogues, providing deeper insights into its neuroprotective and neurorestorative effects. nih.gov

Advanced Computational Chemistry: Beyond simple docking, molecular dynamics simulations can model the dynamic interactions between the compound, its metabolites, and their potential protein targets over time, offering a more realistic view of the binding kinetics and conformational changes involved.

By integrating these cutting-edge technologies, researchers can move beyond correlational observations to build a more detailed and dynamic model of how Glycine, N-[1-(phenylacetyl)-L-prolyl]- functions at the molecular, cellular, and systems levels.

Fundamental Contributions to Peptide Chemistry and Peptidomimetic Design Principles

The successful development of Glycine, N-[1-(phenylacetyl)-L-prolyl]- represents a significant contribution to the fields of peptide chemistry and peptidomimetic design. nih.govbenthamscience.com It serves as a powerful case study for designing small, orally bioavailable peptide-based drugs that can effectively act on the central nervous system, overcoming the typical challenges of enzymatic instability and poor blood-brain barrier penetration that hinder many larger peptides. researchgate.netnih.govnih.gov

Its design was based on the principle of using a non-peptide molecule (Piracetam) as a structural template for a dipeptide analogue. researchgate.netnih.gov This "drug-based peptide design" validates the strategy of mimicking the topology of known drugs with short amino acid sequences to achieve similar or enhanced biological activity. researchgate.net

The legacy and future impact of this compound on the field include:

A Validated Design Principle: It provides a proof-of-concept that short, modified dipeptides can be orally active and CNS-penetrant, encouraging the design of other peptidomimetics for neurological targets.

A Scaffold for Future Drugs: The N-acyl-prolyl-glycine backbone has proven to be a valuable and effective scaffold for developing other molecules with nootropic and neuroprotective properties. nih.gov

Insights into Peptide Transport: Its ability to be administered orally and cross the blood-brain barrier suggests effective engagement with specific peptide transport systems (like PEPT1 and PEPT2), providing a model for how to engineer other peptides for systemic delivery to the brain. nih.gov

Future work will likely continue to dissect the structural features that grant Glycine, N-[1-(phenylacetyl)-L-prolyl]- its favorable pharmacokinetic properties, further refining the design principles for creating the next generation of CNS-active peptidomimetic drugs.

Q & A

Q. What strategies mitigate batch-to-batch variability in bioactivity assays?

  • Methodological Answer : Implement strict QC protocols: HPLC purity thresholds (>98%), endotoxin testing (LAL assay <0.1 EU/mg), and orthogonal characterization (NMR/MS). Use reference standards (e.g., USP-grade noopept) for assay calibration. Replicate experiments across independent batches to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.